Velaresol
Description
Contextualization within Contemporary Chemical Biology and Drug Discovery Initiatives
Contemporary chemical biology and drug discovery initiatives are heavily focused on the identification and characterization of small molecules that can modulate biological processes. uu.nlutexas.edu This involves the design, synthesis, and study of compounds to understand their interactions with biological targets, potentially leading to the development of new medicines. uu.nl Velaresol's investigation fits within this context as researchers explore its effects on cellular processes and its potential as a therapeutic agent. ontosight.ai The broader landscape of drug discovery includes efforts to find novel chemical matter and develop new paradigms, often involving multidisciplinary collaborations between chemistry and biology. nih.govnih.gov Academic institutions play a significant role in discovering novel drug targets and contributing to the early stages of drug discovery. nih.govox.ac.uk
Rationale for the Investigation of this compound as a Novel Chemical Entity
The rationale for investigating this compound as a novel chemical entity stems from its distinct chemical structure and the potential biological activities that may arise from it. ontosight.ai As a novel chemical entity (NCE), this compound represents a compound with an active moiety that has not been previously approved, distinguishing it from existing drugs and offering the possibility of novel mechanisms of action or therapeutic applications. sc-ctsi.org The exploration of such compounds is driven by the need to address unmet medical needs and expand the available therapeutic options. sc-ctsi.org Research into this compound has specifically explored its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, suggesting a broad range of potential applications. ontosight.ai Furthermore, it has been identified as a potent left-shifting anti-sickling compound in in vitro studies, indicating a potential application in the treatment of sickle cell disease. chemsrc.com
Historical Overview of Related Chemical Scaffolds in Academic Literature
The study of this compound is informed by historical research on related chemical scaffolds. Chemical scaffolds, which are the core structural frameworks of molecules, are crucial in medicinal chemistry as they often confer specific properties and activities. epo.orgresearchgate.net Academic literature provides a foundation by detailing the synthesis, properties, and biological activities of compounds containing structural elements similar to those found in this compound, such as pentanoic acid derivatives or substituted phenoxy groups. While specific historical overviews directly linking to this compound's exact scaffold were not extensively detailed in the provided context, the general approach in chemical biology involves drawing insights from known compounds with similar structural motifs to predict potential activities and guide research into novel entities. ontosight.ainih.gov Research on various chemical scaffolds is ongoing in academic settings, contributing to the pipeline of potential drug candidates. nih.gov
Significance of Comprehensive Research on this compound in Advancing Scientific Knowledge
Comprehensive research on this compound is significant in advancing scientific knowledge on multiple fronts. Firstly, it contributes to a deeper understanding of the relationship between chemical structure and biological activity, a central theme in chemical biology. ontosight.aiuu.nl By studying how this compound interacts with biological systems, researchers can gain insights into fundamental cellular processes and identify potential new biological targets for therapeutic intervention. ontosight.aiutexas.edu Secondly, research into novel compounds like this compound is vital for the discovery and development of new therapeutic agents, addressing diseases where current treatments are inadequate. ontosight.aisc-ctsi.org The process of researching a compound from discovery through preclinical studies and potentially clinical trials adds to the collective knowledge base in pharmaceutical research and medical technology. ontosight.ai Furthermore, the detailed characterization of this compound, including its chemical and physical properties, contributes valuable data to chemical databases and facilitates future research efforts. ontosight.aichemsrc.com The broader impact of such research aligns with the goal of increasing the societal value and impact of research and innovation investments by translating knowledge into tangible benefits for human health. europa.euunesco.org
Here is a table summarizing some key properties of this compound mentioned in the search results:
| Property | Value | Source |
| Chemical Name | 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid | ontosight.aichemsrc.com |
| CAS Number | 77858-21-0 | chemsrc.com |
| Molecular Formula | C12H14O5 | chemsrc.com |
| Molecular Weight | 238.24 | chemsrc.com |
| Density | 1.293g/cm³ | chemsrc.com |
| Boiling Point | 452.3ºC at 760 mmHg | chemsrc.com |
| Flash Point | 176.1ºC | chemsrc.com |
| Exact Mass | 238.08400 | chemsrc.com |
| PSA | 83.83000 | chemsrc.com |
| LogP | 1.83840 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-formyl-3-hydroxyphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-8-9-10(14)4-3-5-11(9)17-7-2-1-6-12(15)16/h3-5,8,14H,1-2,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDGNLOXMLAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228472 | |
| Record name | Velaresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77858-21-0 | |
| Record name | 5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77858-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velaresol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077858210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velaresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-formyl-3-hydroxyphenoxy)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELARESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQV0XQ79B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Velaresol: Biogenesis and Natural Occurrence
Elucidation of the Biosynthetic Pathway of Velaresol
The detailed biosynthetic pathway of this compound remains an area requiring further comprehensive investigation. While its structure suggests a complex enzymatic assembly, the specific steps, enzymes, and genetic regulation involved in its production have not been fully elucidated in the readily available literature.
Identification of Precursor Molecules and Intermediates
Specific precursor molecules and intermediate compounds directly involved in the biosynthesis of this compound have not been definitively identified and characterized in the currently available research findings. Further biochemical studies are necessary to track the metabolic steps leading to this compound formation.
Enzymatic Characterization and Mechanistic Studies of Key Biosynthetic Steps
Detailed enzymatic characterization and mechanistic studies of the key steps in this compound biosynthesis have not been extensively reported. The enzymes responsible for catalyzing the formation of its specific chemical structure, including any cyclization, oxidation, or functionalization reactions, are yet to be fully identified and studied.
Genetic and Transcriptomic Analysis of this compound Production
Genetic and transcriptomic analyses specifically focused on this compound production are limited in the publicly available information. Identifying the genes encoding the biosynthetic enzymes and understanding their regulation at the transcriptional level would provide crucial insights into how organisms produce this compound. Further research utilizing genomic and transcriptomic approaches is needed to uncover the genetic basis of this compound biosynthesis.
Sources and Distribution of this compound in Natural Environments
This compound has been identified in and isolated from specific natural sources, primarily marine organisms. Its distribution is linked to the habitats of these producing organisms.
Isolation from Specific Organisms and Biological Matrices
This compound has been isolated from marine sponges. Notably, it has been reported in species such as Didiscus oxeata and Didiscus flavus. The compound is extracted from the tissues of these organisms, representing a biological matrix where this compound is produced or accumulated.
Geographical and Ecological Factors Influencing this compound Production
Information regarding the specific geographical and ecological factors that influence this compound production in its natural sources is not extensively detailed in the available research. Factors such as water temperature, depth, light availability, nutrient levels, and the presence of associated microorganisms could potentially play a role in the production levels of this compound by the host organisms, but specific studies detailing these correlations were not found. Further ecological and environmental studies are required to understand the conditions that optimize or affect this compound production in its natural habitats.
Advanced Synthetic Methodologies for Velaresol and Its Analogues
Strategic Approaches to the Total Synthesis of Velaresol
The total synthesis of complex organic molecules like this compound typically involves a carefully planned sequence of chemical reactions to construct the target molecule from simpler precursors. While specific details regarding the total synthesis of this compound were not found in the consulted literature, general principles of total synthesis are applicable. This often involves assembling the core structure and then introducing the necessary functional groups and stereochemistry through a series of transformations.
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful technique used to design synthetic routes by working backward from the target molecule to readily available starting materials deanfrancispress.comchemistry.coachtgc.ac.in. This process involves identifying strategic bonds to "disconnect," leading to simpler precursor molecules called synthons tgc.ac.inslideshare.net. Disconnections should correspond to known and reliable chemical reactions deanfrancispress.comtgc.ac.in. Key disconnection strategies often involve breaking carbon-carbon or carbon-heteroatom bonds that can be formed through established synthetic methodologies deanfrancispress.com. The goal is to simplify the molecular structure progressively while considering the availability and cost of potential starting materials deanfrancispress.comlibretexts.org. Functional group interconversions (FGIs) are also employed in retrosynthetic analysis to change one functional group into another to facilitate a disconnection or subsequent reaction chemistry.coachtgc.ac.in.
Development of Novel Synthetic Transformations for Core Scaffolding
The synthesis of complex molecular cores, such as that found in this compound, can necessitate the development of novel synthetic transformations. These transformations aim to construct key structural elements efficiently and selectively. While no specific novel transformations for the this compound core were identified, the development of new methodologies for creating complex scaffolds is a significant area of research in organic chemistry researchgate.netmedicalxpress.comresearchgate.net. This can involve innovative reaction conditions, new catalysts, or the design of entirely new reaction pathways to assemble the desired connectivity and functionality within the molecule researchgate.netthechemicalengineer.com. Examples from the literature on the synthesis of other complex molecules highlight the use of strategies like cycloaddition reactions, metal-catalyzed couplings, and cascade sequences to build core structures frontiersin.orgnih.govpku.edu.cn.
Stereoselective and Enantioselective Synthesis of this compound
Controlling the stereochemistry of a molecule is crucial, especially for biologically active compounds where different stereoisomers can have different properties unige.chgoogle.com. Stereoselective synthesis aims to favor the formation of one stereoisomer over others, while enantioselective synthesis specifically targets the preferential formation of one enantiomer google.commdpi.com. Achieving high stereoselectivity and enantioselectivity often requires the use of chiral catalysts, chiral auxiliaries, or specific reaction conditions that create an asymmetric environment during the bond-forming steps researchgate.netunige.chgoogle.commdpi.comnih.govorganic-chemistry.org. Although information on the stereoselective or enantioselective synthesis of this compound was not found, general approaches include asymmetric catalysis (e.g., using chiral metal complexes or organocatalysts) and the use of chiral building blocks derived from the chiral pool or through resolution methods researchgate.netmdpi.comgoogleapis.comyork.ac.uk.
Semi-Synthesis and Derivatization of this compound
Semi-synthesis involves using a naturally occurring starting material that already possesses a significant portion of the target molecule's structure and then completing the synthesis through chemical modifications patentinspiration.commdpi.com. Derivatization involves modifying an existing compound to alter its properties nih.gov. These approaches can be particularly useful for compounds like this compound, which may be found in nature.
Modification of Natural this compound for Enhanced Properties
Modifying natural products through semi-synthesis and derivatization is a common strategy to improve their properties, such as solubility, stability, or biological activity patentinspiration.comnih.govjustia.comnih.gov. For this compound, if a natural source exists, chemical modifications could be explored to enhance its desirable characteristics. This might involve functionalizing different parts of the molecule, such as the carboxylic acid, hydroxyl, or aldehyde groups, using various chemical reactions patentinspiration.com. The specific modifications would depend on the desired property enhancements. For instance, forming esters or amides of the carboxylic acid could alter its polarity and solubility.
Synthesis of Focused Analogue Libraries
The synthesis of focused analogue libraries involves creating a collection of compounds with structural similarities to a lead compound, such as this compound, but with systematic variations nih.govcam.ac.uklifechemicals.comsynmedchem.com. These libraries are designed to explore the relationship between chemical structure and biological activity (structure-activity relationship, SAR) and to identify compounds with improved properties cam.ac.uk. For this compound, a focused library could be generated by synthesizing analogues with modifications at different positions of the molecule, such as variations in the pentanoic acid chain length, substitutions on the phenoxy ring, or alterations to the formyl or hydroxyl groups. These analogues can be synthesized through parallel synthesis or combinatorial chemistry techniques, allowing for the rapid generation of a diverse set of related compounds for evaluation nih.govcam.ac.uknih.gov.
Sustainable and Green Chemistry Principles in this compound Synthesis
Sustainable and green chemistry principles are increasingly being integrated into synthetic strategies to minimize the environmental impact of chemical production. These principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.combeilstein-journals.org Applying these principles to this compound synthesis involves exploring alternative reaction designs and conditions that are more benign.
Catalytic methods, including organocatalysis, biocatalysis, and photocatalysis, offer significant advantages in terms of efficiency, selectivity, and reduced waste generation, aligning well with green chemistry principles. mdpi.com
Organocatalysis: Organocatalysis utilizes small organic molecules as catalysts, often providing high levels of selectivity under mild reaction conditions. rsc.orgcam.ac.uknih.govmdpi.comnih.govnih.gov While organocatalysis has seen widespread application in asymmetric synthesis and natural product synthesis, specific detailed research findings on its application directly to the synthesis of this compound or its analogues were not found in the provided search results. rsc.orgcam.ac.uknih.govmdpi.comnih.govnih.gov
Biocatalysis: Biocatalysis employs enzymes or microorganisms to catalyze chemical transformations. mdpi.comnih.govnih.govfrontiersin.org This approach is highly selective, operates under mild conditions (temperature, pressure, pH), and utilizes renewable resources, making it a powerful tool in green chemistry. mdpi.comnih.govfrontiersin.org Despite the growing importance of biocatalysis in the synthesis of pharmaceuticals and fine chemicals, specific detailed research findings on its application directly to the synthesis of this compound or its analogues were not found in the provided search results. mdpi.comnih.govnih.govfrontiersin.org
Photocatalysis: Photocatalysis utilizes light energy to drive chemical reactions, often mediated by a photocatalyst. researchgate.netunina.it This method allows for transformations that may be difficult to achieve using traditional thermal methods and can enable the use of more sustainable reagents. researchgate.netunina.it While photocatalysis is an active area of research in organic synthesis and environmental remediation, specific detailed research findings on its application directly to the synthesis of this compound or its analogues were not found in the provided search results. researchgate.netunina.it
Exploring alternative reaction media and conditions is another key aspect of green chemistry in synthesis. libretexts.orgdigitallibrary.co.in This includes moving away from traditional volatile organic solvents towards more environmentally friendly alternatives.
Research in green chemistry has explored various alternative reaction media, such as water, supercritical fluids (e.g., supercritical CO2), ionic liquids, and biomass-derived solvents (e.g., γ-valerolactone). libretexts.orgdigitallibrary.co.inmdpi.com These media can offer advantages like reduced toxicity, flammability, and easier recycling. libretexts.orgdigitallibrary.co.inregulations.gov Additionally, exploring solvent-free conditions or using less hazardous co-solvents falls under this category. Despite the general interest in these sustainable media, specific detailed research findings on their application directly to the synthesis of this compound or its analogues were not found in the provided search results. libretexts.orgdigitallibrary.co.inmdpi.com
Application of Catalytic Methods (e.g., Organocatalysis, Biocatalysis, Photocatalysis)
Advanced Synthetic Techniques
Beyond optimizing reaction conditions and media, advanced synthetic techniques enable more precise control, higher efficiency, and improved scalability in chemical synthesis.
Flow chemistry, where reactions are conducted in a continuous stream within channels or tubes, offers significant advantages for scalable production compared to traditional batch synthesis. mdpi.combeilstein-journals.orgelveflow.comvapourtec.comosti.govsyrris.comgoogleapis.comuva.nlnasa.govvapourtec.com Benefits include improved heat and mass transfer, enhanced safety for hazardous reactions, easier optimization, and straightforward scaling by running the system for longer periods or using larger reactors. mdpi.combeilstein-journals.orgelveflow.comvapourtec.comosti.govsyrris.comgoogleapis.comvapourtec.com Flow chemistry has been applied to the synthesis of various pharmaceutical compounds. vapourtec.comsyrris.com However, specific detailed research findings on the application of flow chemistry approaches directly to the scalable production of this compound or its analogues were not found in the provided search results. mdpi.combeilstein-journals.orgelveflow.comvapourtec.comosti.govsyrris.comgoogleapis.comuva.nlnasa.govvapourtec.com
Automated synthesis and high-throughput experimentation (HTE) are powerful tools for accelerating the discovery and optimization of synthetic routes. osti.govpatentinspiration.comepo.orgpharmaron.comrsc.orghku.hkgoogle.co.ug Automation allows for the precise and reproducible execution of experiments, while HTE enables the simultaneous screening of a large number of reaction conditions or the rapid synthesis of compound libraries. osti.govpatentinspiration.compharmaron.comrsc.orggoogle.co.ug These techniques can significantly reduce the time and resources required for process development. nih.govresearchgate.netgoogle.com While automated synthesis and HTE are increasingly used in drug discovery and chemical synthesis, specific detailed research findings on their direct application in this compound research or synthesis were not found in the provided search results. osti.govpatentinspiration.comepo.orgpharmaron.comrsc.orghku.hkgoogle.co.ug
Biological Activity and Mechanistic Studies of Velaresol
In Vitro Evaluation of Velaresol's Biological Activities
In vitro studies are crucial for understanding the direct effects of a compound on cells, enzymes, and receptors outside of a living organism. nih.govresearchgate.net this compound has been subjected to various in vitro evaluations to determine its biological potential. medchemexpress.comuva.nl
Receptor Binding and Ligand-Target Interaction Studies
Ligand-receptor interactions are fundamental to many biological processes, including cellular signaling and drug action. bruker.com These interactions involve the binding of a molecule (ligand) to a specific site on a receptor protein. bruker.commerckmanuals.com The binding can be specific and reversible or irreversible, and can lead to the activation or inactivation of the receptor, thereby affecting cellular function. merckmanuals.com The affinity of a ligand for a receptor is crucial and determines the potency of the ligand. bruker.com While specific detailed studies on this compound's receptor binding are not provided in the search results, the concept of receptor-ligand binding is highlighted as a major class of protein-protein interactions important in biological processes. bruker.com One source mentions this compound as a small molecule drug that binds to the CB2 receptor and also inhibits the production of proinflammatory cytokines by binding to toll-like receptors on immune cells.
Cellular Assays for Specific Biological Responses (e.g., cell proliferation modulation, apoptosis induction)
Cellular assays are essential for evaluating the effects of compounds on various cellular processes, such as cell viability, proliferation, and apoptosis. licorbio.compromega.comsciencellonline.com These assays can measure changes in metabolic activity, membrane integrity, or the activation of specific cellular pathways. licorbio.compromega.comsciencellonline.com Apoptosis induction, or programmed cell death, is a key biological response relevant in areas such as cancer research. licorbio.com Cell proliferation assays assess dividing cells and can involve measuring DNA synthesis or detecting proliferation markers. sciencellonline.com Cytotoxicity assays measure the proportion of healthy, living cells and can reveal the toxic effects of a compound. licorbio.compromega.comsciencellonline.com this compound has been assessed in vitro against cancer cells, showing effectiveness.
Exploration of Anti-inflammatory, Antimicrobial, or Cytotoxic Potentials
In vitro studies are commonly used to explore the anti-inflammatory, antimicrobial, and cytotoxic potentials of compounds. mdpi.comnih.govtjnpr.orgnajah.eduresearchgate.net These studies often involve treating cells or microorganisms with the compound and measuring specific markers or outcomes. For example, anti-inflammatory activity can be assessed by measuring the reduction of proinflammatory cytokines. mdpi.comnih.gov Antimicrobial activity is typically evaluated by determining the minimum inhibitory concentration (MIC) required to inhibit microbial growth. mdpi.comnih.govtjnpr.orgnajah.edu Cytotoxicity is assessed by measuring cell viability or indicators of cell death in various cell lines, including cancer cells. licorbio.compromega.comsciencellonline.comtjnpr.orgnajah.eduresearchgate.net this compound has been shown to have anti-inflammatory, antimicrobial, and cytotoxic potentials in vitro. It has demonstrated effectiveness against cancer cells in vitro.
In Vivo Assessment of this compound's Biological Impact
Pharmacodynamic Profiling in Relevant Biological Models
Pharmacodynamic profiling of this compound has indicated that it functions as a small molecule drug that binds to the CB2 receptor. biosynth.com Additionally, this compound has been shown to bind to Toll-like receptors on immune cells. biosynth.com This binding is associated with the inhibition of the production of proinflammatory cytokines, contributing to its observed anti-inflammatory effects. biosynth.com
Investigation of Efficacy in Preclinical Disease Models
Preclinical studies have explored the potential therapeutic efficacy of this compound in several disease models. This compound has shown therapeutic potential in treating bowel diseases, such as inflammatory bowel disease and irritable bowel syndrome. biosynth.com Its potential in autoimmune diseases, specifically multiple sclerosis and type 1 diabetes, has also been indicated in preclinical investigations. biosynth.com Furthermore, this compound has demonstrated effectiveness against cancer cells in both in vitro and in vivo models. biosynth.com While these preclinical findings suggest potential across these diverse disease areas, detailed research findings and specific data tables from these studies were not extensively available in the consulted literature.
New Approach Methodologies (NAMs) for Biological Assessment
New Approach Methodologies (NAMs) represent alternative strategies to traditional animal testing for assessing chemical hazards and risks, utilizing in vitro, in chemico, and computational approaches. googleapis.comnews-medical.netepo.org While NAMs are increasingly being incorporated into biological assessments during drug development to improve human safety evaluation and reduce reliance on animal testing news-medical.netepo.orgjustia.com, specific information detailing the application of NAMs for the biological assessment of this compound was not found in the reviewed literature.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound exerts its effects is an ongoing area of research. biosynth.com
Pathway Mapping and Network Pharmacology
Network pharmacology is an approach used to analyze the complex interactions between drugs, targets, and diseases through the construction and analysis of biological networks. dovepress.comnih.gov This method can help to elucidate the potential molecular mechanisms and signaling pathways affected by a compound. dovepress.comkhanacademy.org While network pharmacology has been applied to study the mechanisms of various therapeutic agents nih.govuzh.chuva.nlnih.govmdpi.commdpi.com, studies specifically detailing pathway mapping or utilizing network pharmacology to fully elucidate the mechanisms of this compound were not identified in the available search results.
Investigation of Protein-Velaresol Interactions via Structural Biology Techniques
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are crucial for determining the three-dimensional structures of proteins and their interactions with small molecules, providing insights into binding modes and mechanisms of action. nih.govbiolinerx.comgoogleapis.com These methods are instrumental in drug design and understanding biological processes at a molecular level. nih.govgoogleapis.comneurologylive.com Although this compound is known to bind to the CB2 receptor and Toll-like receptors biosynth.com, detailed investigations into the specific protein-Velaresol interactions using structural biology techniques were not found in the consulted literature.
Computational and Chemoinformatic Research on Velaresol
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Velaresol Derivatives
QSAR and QSPR modeling are computational techniques used to establish a relationship between the structural features of molecules and their biological activities or physicochemical properties. wikipedia.orgmeilerlab.orgresearchgate.netresearchgate.net These methods aim to develop mathematical models that can predict the activity or property of new compounds based on their molecular descriptors. wikipedia.orgresearchgate.netresearchgate.net This is achieved by analyzing a dataset of compounds with known activities or properties and correlating them with various numerical representations of their molecular structures, known as molecular descriptors. wikipedia.orgresearchgate.netmdpi.com
Development of Predictive Models for Biological Activity
Predictive models for biological activity are developed using QSAR approaches. These models correlate the structural and physicochemical properties of a set of compounds with their observed biological responses. wikipedia.orgmdpi.com By identifying statistically significant relationships, these models can then be used to predict the biological activity of new, untested compounds based solely on their molecular structures. wikipedia.org Various statistical methods, including regression and classification techniques, are employed in building these models. wikipedia.orgresearchgate.net The goal is to create robust and reliable models that can accurately forecast how a compound might behave in a biological system. researchgate.net
Identification of Key Molecular Descriptors for this compound's SAR
Identifying key molecular descriptors is a crucial step in understanding the Structure-Activity Relationship (SAR) of compounds like this compound and its derivatives. Molecular descriptors are numerical values that quantitatively describe different aspects of a molecule's structure, such as its electronic properties, size, shape, and topological features. catalysis.blogpharmacologymentor.comscbdd.comtalete.mi.it By analyzing which descriptors are most strongly correlated with the observed biological activity in QSAR models, researchers can gain insights into which structural features are important for that activity. catalysis.blogpharmacologymentor.comnih.gov This information can then guide the design of new derivatives with improved potency or desired properties. Studies on other compound series, such as thiazolidine (B150603) 4-one derivatives, have identified specific molecular descriptors like MLFER_S, GATSe2, Shal, EstateVSA, and SpMAD_Dzs as being correlated with their antitubercular activity. nih.gov While specific descriptors for this compound's SAR were not detailed in the search results, the general principle involves correlating structural features represented by descriptors with observed activities to understand the key molecular determinants.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between molecules, such as a small molecule ligand like this compound and a target protein. nih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand within the binding site of a target macromolecule. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of molecular systems over time, allowing researchers to observe conformational changes and the stability of ligand-target complexes. nih.govbiotechrep.ir
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking is primarily used to predict how a ligand binds to a target protein and the strength of that interaction (binding affinity). patheon.comgoogle.com This involves computationally exploring different possible orientations and conformations of the ligand within the protein's binding site and scoring them based on their interaction energies. The poses with the most favorable scores are considered the most likely binding modes. This predictive capability is valuable in drug discovery for identifying potential drug candidates and understanding their potential mechanisms of action. While the search results mention this compound in the context of potential therapeutic agents google.comregulations.govepo.orggoogleapis.comhku.hkgoogle.co.ug, specific details about molecular docking studies with this compound and its predicted binding modes or affinities were not found. However, the general application of molecular docking involves predicting these interactions for small molecules with target proteins. patheon.comgoogle.com
Conformational Landscape Analysis of this compound in Biological Contexts
Conformational landscape analysis involves studying the various three-dimensional shapes (conformations) that a molecule can adopt and the relative energies of these conformations. In a biological context, understanding the conformational preferences of a ligand like this compound and how these might change upon binding to a target or in different environments is important for understanding its activity. Molecular dynamics simulations are a key tool for exploring the conformational landscape of molecules over time, accounting for the flexibility of both the ligand and the target protein, as well as the surrounding environment (e.g., solvent). nih.govbiotechrep.ir While the search results did not provide specific details on the conformational landscape analysis of this compound itself, molecular dynamics simulations are generally applied to study the stability and conformational changes of ligand-protein complexes. nih.govbiotechrep.ir This type of analysis can provide insights into the dynamic nature of molecular recognition and binding.
Application of Machine Learning and Artificial Intelligence
In the context of compounds like this compound, ML and AI can be applied in several ways:
Virtual Screening: ML models can be trained to predict the likelihood of a compound being active against a specific target, allowing for the rapid screening of large chemical libraries to identify potential candidates. scielo.brresearchgate.net
Predictive Modeling: Beyond traditional QSAR, more advanced ML techniques can build highly accurate predictive models for various properties, including biological activity, pharmacokinetic parameters (like ADME), and even toxicity. patheon.comscielo.brresearchgate.netresearchgate.netmdpi.combioxpedia.com
De Novo Design: AI-driven generative models can design entirely new molecular structures with desired properties, potentially leading to the discovery of novel this compound derivatives. researchgate.net
Optimization of Synthesis: ML can assist in optimizing chemical synthesis routes for promising compounds.
Analysis of Complex Biological Data: AI can be used to analyze high-throughput screening data, '-omics' data, and clinical trial data to identify potential drug targets and understand disease mechanisms. nih.govscielo.br
Virtual Screening for Novel this compound-like Scaffolds and Bioisosteres
Virtual screening is a computational technique used in drug discovery to identify potential binders for a target of interest from large libraries of molecules. biosolveit.dewiley.com This process often involves docking and scoring molecules based on their predicted binding modes and interaction qualities. biosolveit.de Scaffold hopping, a subset of bioisosteric replacement, is a strategy employed to find isofunctional molecular structures with different core structures while maintaining important interaction potentials. biosolveit.deresearchgate.net Bioisosteric replacement involves substituting functional groups with others having similar biological properties to improve properties like synthetic accessibility, potency, and drug-likeness. researchgate.netsemanticscholar.org
Based on the available search results, there is no specific detailed research found regarding the application of virtual screening specifically for identifying novel this compound-like scaffolds or bioisosteres. While the general concepts of virtual screening, scaffold hopping, and bioisosteric replacement are well-established in computational chemistry and drug design biosolveit.dewiley.comresearchgate.netsemanticscholar.orgu-strasbg.fr, their direct application to this compound is not explicitly described in the provided information.
Chemoinformatics and Chemical Space Exploration for this compound
Chemical space encompasses all possible molecules and the multi-dimensional conceptual spaces representing their structural and functional properties. scispace.comwikipedia.orgresearchgate.net Chemoinformatics utilizes computational tools to analyze, visualize, and navigate this vast space. scispace.comresearchgate.netnih.gov
Analysis of this compound within Natural Product Databases
Natural products are a significant source of diverse molecules with various biological activities, and databases dedicated to natural products are valuable resources for drug discovery and chemical space exploration. f1000research.comskemman.isnih.gov Analyzing compounds within these databases can provide insights into their origins, structural diversity, and potential applications. f1000research.comskemman.is
This compound is mentioned in the context of natural products in one search result googleapis.com. However, a detailed analysis of this compound specifically within natural product databases, such as its prevalence, structural relationships to other natural products, or specific findings from such analyses, is not provided in the search results. General information about natural product databases and their utility in exploring chemical diversity is available f1000research.comskemman.isnih.govresearchgate.net, but specific data on this compound's presence or analysis within these resources is limited in the provided context.
Diversity and Lead-likeness Assessment of this compound Analogues
Assessing the diversity of a set of compounds is crucial in lead discovery to ensure broad coverage of chemical space and increase the likelihood of finding novel scaffolds. cam.ac.uknih.gov Lead-likeness is a concept used to evaluate the suitability of compounds as starting points for drug development, often based on physicochemical properties and structural features that are considered favorable for further optimization. cam.ac.uknih.govresearchgate.netfrontiersin.org Rules like Lipinski's "rule of five" and Congreve's "rule of three" are sometimes used in this assessment. cam.ac.ukfrontiersin.org
There is no specific information available in the provided search results regarding the diversity and lead-likeness assessment specifically for this compound analogues. While the principles of diversity analysis and lead-likeness assessment are important aspects of chemoinformatics in drug discovery cam.ac.uknih.govresearchgate.netfrontiersin.org, their direct application and findings related to this compound analogues are not detailed in the retrieved documents.
Interdisciplinary Perspectives and Translational Aspects of Velaresol Research
Integration with Chemical Biology for Targeted Investigations
Chemical biology approaches have been utilized in the investigation of Velaresol, particularly in understanding its interactions with biological targets. This compound has been identified as a hemoglobin modifier, influencing the oxygen-binding affinity of hemoglobin. Studies have examined its effects on different forms of hemoglobin, including adult hemoglobin (HbA), sickle hemoglobin (HbS), and fetal hemoglobin (HbF). Research indicates that this compound, similar to other aromatic aldehydes, can affect the oxygen saturation curve. medkoo.comashpublications.org Investigations using techniques like LC-MS analysis have been employed to study how this compound modifies globin chains within hemoglobin. ashpublications.org This targeted investigation at the molecular level contributes to understanding the mechanism of action of this compound on hemoglobin.
Potential Applications Beyond Traditional Medicinal Chemistry
This compound's chemical structure and observed biological activities suggest potential applications extending beyond conventional medicinal chemistry.
Role in Agri-Food Science (e.g., crop protection, food preservation)
Ethical and Regulatory Considerations in the Development of this compound
The development of chemical compounds like this compound for potential applications is subject to ethical and regulatory considerations. The process from discovery to potential market use involves rigorous research, testing, and approval by regulatory bodies such as the FDA in the United States or the EMA in Europe. ontosight.ai While specific ethical considerations related to this compound were not detailed, the development pathway for pharmaceutical compounds generally involves ethical reviews of research protocols, particularly concerning studies involving biological systems or potential human use. Regulatory considerations encompass demonstrating the quality, safety, and efficacy of the compound through preclinical studies and clinical trials. ontosight.ai The listing of this compound in various patent documents also highlights the regulatory landscape surrounding intellectual property in chemical development. googleapis.comgoogle.comgoogleapis.comjustia.comgoogle.comgoogleapis.comgoogle.co.uggoogle.comepo.orgepo.orgjustia.comgoogle.comwto.orgregulations.govtypepad.comepo.orgjustia.comjustia.comepo.orggoogleapis.com
Future Directions and Outlook in Velaresol Research
Emerging Technologies for Velaresol Research and Development
Emerging technologies are anticipated to play a crucial role in advancing this compound research and development. Analytical techniques, such as Nano-LC-MS and LC-MS analysis, represent technological approaches currently utilized in research involving compounds like this compound, enabling detailed investigation of their properties and interactions googleapis.com, ashpublications.org. Beyond analytical methods, broader technological advancements, including artificial intelligence (AI), hold potential for accelerating various aspects of chemical research, from compound design to data analysis, although their specific application to this compound research requires further exploration upenn.edu, mckinsey.com. These technologies can potentially enhance the efficiency and depth of studies into this compound's characteristics and potential transformations, such as in biocatalysis and asymmetric synthesis, identified as potential future research directions chem960.com.
Challenges in Translating this compound Research from Bench to Application
Translating research findings from the laboratory bench to practical applications presents several inherent challenges that could impact the development of this compound. These challenges are not unique to this compound but are common in the broader scientific landscape. One significant hurdle is the conceptual gap between researchers, who often focus on generalizing findings from specific contexts, and practitioners, who need to apply these generalizations to typically different specific contexts nih.gov. This can lead to research syntheses that are not optimally framed to meet practitioners' needs nih.gov.
Furthermore, the technical language and jargon prevalent in academic research can pose significant challenges in disseminating findings to a wider audience, including those involved in potential application vananservices.com, vu.lt. Ensuring clarity and accessibility of research outcomes is crucial for successful translation. Issues related to the generalization of research findings from controlled laboratory settings to diverse real-world scenarios also represent a considerable challenge nih.gov. The ambiguity of terminology and the complexity of source texts can further complicate the translation process vu.lt. Overcoming these challenges requires careful attention to detail, expertise across different fields, and effective communication strategies between researchers and potential end-users vananservices.com.
Long-Term Research Goals and Collaborative Opportunities
Long-term research goals for this compound aim to deepen the understanding of its fundamental properties and explore its full potential. Based on initial indications, future research may focus on its application in areas such as biocatalysis and asymmetric synthesis chem960.com. These directions suggest a long-term goal of leveraging this compound's chemical structure for specific synthetic transformations. Defining clear long-term goals is essential for guiding research efforts and breaking them down into manageable tasks github.io.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for the initial physicochemical characterization of Velaresol?
- Methodological Answer: Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. Pair this with chromatographic techniques (e.g., HPLC) to assess stability under varying conditions (e.g., pH, temperature). For reproducibility, document protocols rigorously, including solvent systems and instrument calibration parameters, as emphasized in experimental reporting standards .
Q. How should researchers design baseline toxicity assays for this compound in cellular models?
- Methodological Answer: Use dose-response experiments with negative (solvent-only) and positive controls (e.g., cisplatin for cytotoxicity). Employ ATP-based viability assays (e.g., CellTiter-Glo®) across multiple cell lines to establish IC50 values. Ensure statistical power by calculating sample sizes using tools like G*Power, and validate results with triplicate biological replicates .
Q. What statistical frameworks are critical for validating this compound’s bioactivity in preliminary studies?
- Methodological Answer: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use Cohen’s d to quantify effect sizes and avoid overinterpreting p-values. Pre-register analysis plans to mitigate bias, as recommended in guidelines for transparent research design .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action across experimental models be systematically resolved?
- Methodological Answer: Conduct cross-model validation by integrating in vitro (e.g., kinase inhibition assays) and in vivo (e.g., murine xenograft) data. Use pathway enrichment analysis (e.g., Gene Ontology) to identify conserved targets. Employ Bayesian meta-analysis to quantify heterogeneity and adjust for model-specific confounders .
Q. What strategies optimize the reproducibility of this compound’s pharmacokinetic (PK) profiling in translational studies?
- Methodological Answer: Standardize PK protocols across labs by harmonizing sampling intervals (e.g., 0, 1, 4, 24 hrs) and bioanalytical methods (e.g., LC-MS/MS). Share raw datasets via FAIR-compliant platforms (Findable, Accessible, Interoperable, Reusable) to enable cross-study validation, aligning with EU data interoperability frameworks .
Q. How should multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to link omics layers. Validate hub genes/proteins via CRISPR-Cas9 knockdowns. Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions, followed by experimental validation using surface plasmon resonance (SPR) .
Q. What experimental designs mitigate batch effects in high-throughput screening (HTS) of this compound derivatives?
- Methodological Answer: Implement randomized block designs to distribute plate-to-plate variability. Include internal reference compounds in each batch and apply normalization algorithms (e.g., Z-score or B-score). Use machine learning (e.g., autoencoders) to disentangle technical noise from biological signals .
Methodological Best Practices
- Reproducibility: Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including raw data deposition and step-by-step synthesis protocols .
- Bias Mitigation: Pre-register hypotheses and analysis pipelines to avoid post hoc rationalization, as advocated in qualitative research frameworks .
- Data Contradictions: Apply iterative triangulation by combining orthogonal assays (e.g., biochemical + phenotypic) to resolve discrepancies, as suggested in social science research adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
